1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a synthetic compound belonging to the class of urea derivatives, which are notable for their diverse biological activities. The compound features a difluorophenyl moiety and a dimethylpyrazole group, contributing to its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in the context of targeting specific receptors or enzymes.
The synthesis and evaluation of this compound have been reported in various scientific articles and patents, emphasizing its importance in pharmaceutical research. For instance, studies highlight the efficient synthesis methods and the biological activities associated with pyrazole derivatives, including their utility as potential therapeutic agents .
1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea can be classified as:
The compound can be synthesized through various methods involving the reaction of appropriate precursors. One notable method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which is a common approach for synthesizing pyrazole derivatives. The specific synthesis of 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves:
The synthesis often employs dimethylformamide as a solvent and requires heating under reflux conditions to facilitate the reaction. The yields can vary based on the specific conditions and reagents used, typically ranging from moderate to high efficiency (50% to 90%) .
The compound can undergo various chemical reactions typical for urea and pyrazole derivatives:
Reactions are often monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure completion and purity of products .
The mechanism of action for 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea primarily involves its interaction with specific biological targets. It is hypothesized that the compound may act as a modulator for certain receptors or enzymes involved in metabolic pathways.
Studies indicate that pyrazole derivatives can exhibit significant activity against various targets such as kinases or G protein-coupled receptors. The exact mechanism would depend on the specific target protein and the binding affinity of the compound .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it an important subject in medicinal chemistry .
This urea derivative (systematic name: 1-(2,4-Difluorophenyl)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)urea) represents a structurally sophisticated compound with emerging significance in medicinal chemistry. Characterized by the molecular formula C₁₂H₁₂F₂N₄O and a molecular weight of 266.25 g/mol [2], it integrates two pharmacologically privileged motifs: a difluorophenyl ring and a dimethyl-substituted pyrazole system. The compound is cataloged under CAS registry number 690626-57-4 [2] and is typically supplied at ≥95% purity for research applications. Its structural complexity and specialized synthesis contribute to limited commercial availability, with pricing reflecting milligram-scale sourcing challenges (e.g., ~$658/1mg) [1]. As a research chemical, it is explicitly designated for non-human investigative use and is not intended for diagnostic, therapeutic, or consumer applications [2] [6].
Pyrazolyl urea derivatives constitute a structurally diverse class of bioactive molecules with demonstrated utility across multiple therapeutic domains. The urea linkage (–NH–C(=O)–NH–) serves as a privileged hydrogen-bonding scaffold that facilitates targeted molecular recognition, while the pyrazole heterocycle provides metabolic stability and synthetic versatility. These compounds exhibit broad target engagement capabilities, functioning as kinase inhibitors, enzyme modulators, and antimicrobial agents [8]. The 1,3-dimethyl substitution pattern on the pyrazole ring, as present in this compound, enhances metabolic stability by blocking oxidative N-dealkylation pathways and reducing aromatic hydroxylation susceptibility. This strategic substitution is frequently employed in lead optimization to improve pharmacokinetic profiles [2] .
Table 1: Molecular Properties of Pyrazolyl Urea Derivatives
Structural Feature | Role in Drug Design | Representative Targets |
---|---|---|
Urea linkage (–NH–C(=O)–NH–) | Forms bidentate H-bonds with biomolecular targets | Kinase ATP pockets, enzyme active sites |
1,3-Dimethylpyrazole | Blocks metabolic oxidation sites; modulates lipophilicity | Cytochrome P450 enzymes, ATP-binding domains |
Difluorophenyl system | Enhances membrane permeability and bioavailability | Aromatic stacking interactions in receptor pockets |
Molecular weight ~250-300 Da | Maintains favorable drug-likeness metrics | Compliant with Lipinski's Rule of Five |
Patent literature reveals extensive medicinal chemistry exploration of structurally analogous pyrazolyl ureas, particularly as antibacterial agents targeting multidrug-resistant pathogens. These compounds exhibit structure-dependent inhibition of bacterial replication machinery through mechanisms distinct from conventional antibiotics [8]. The molecular diversity achievable through pyrazole ring substitution (e.g., at N1, C3, C4, C5 positions) enables precise tuning of physicochemical properties and target selectivity. Commercial sourcing remains specialized, with Key Organics/Bionet Research (UK) and Ryan Scientific (USA) identified as primary suppliers [1] [4], reflecting the compound's status as a high-value research entity rather than a bulk chemical intermediate.
The strategic incorporation of fluorine atoms and alkyl substitutions confers distinct advantages in drug-like properties, as exemplified in this molecule's architecture:
Difluorophenyl Motif (C₆H₃F₂-):
1,3-Dimethylpyrazole Motif (C₅H₇N₂-):
Table 2: Impact of Substituent Patterns on Molecular Properties
Structural Variation | logP Contribution | Metabolic Stability Effect | Synthetic Accessibility |
---|---|---|---|
2,4-Difluorophenyl | +0.67 | Blocks aromatic hydroxylation | Moderate (requires fluorinated precursors) |
1-Methylpyrazole | -0.12 | Prevents N-demethylation | High |
3-Methylpyrazole | +0.23 | Reduces C4/C5 oxidation | High |
Unsubstituted pyrazole | Baseline | Low (multiple oxidation sites) | High |
The synergy between these motifs is evident in the compound's physicochemical profile: molecular weight (266.25 g/mol), moderate lipophilicity (predicted logP ≈ 2.35), and topological polar surface area (~70 Ų)—properties consistent with oral bioavailability potential [2] [5]. Industrial production routes typically involve condensation of 1,3-dimethyl-5-aminopyrazole with 2,4-difluorophenyl isocyanate, though specialized precursors like ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) may serve as synthetic intermediates [8]. The continued exploration of this molecular architecture underscores its value as a versatile scaffold for addressing evolving challenges in medicinal chemistry and targeted therapeutic development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1